molecular formula C18H18N4S B11273864 3-((3-methylbenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

3-((3-methylbenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B11273864
M. Wt: 322.4 g/mol
InChI Key: IBICVTMEWAOURZ-UHFFFAOYSA-N
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Description

3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE: is a complex organic compound belonging to the class of imidazo[2,1-c][1,2,4]triazoles This compound is characterized by its unique structure, which includes a sulfanyl group attached to a methylphenyl moiety and a phenyl group attached to the imidazo[2,1-c][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylbenzyl chloride with thiourea can yield the corresponding thiourea derivative, which can then be cyclized with phenylhydrazine to form the desired imidazo[2,1-c][1,2,4]triazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or methylphenyl moieties .

Scientific Research Applications

3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE: has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfanyl and phenyl groups play crucial roles in these interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE: can be compared with other imidazo[2,1-c][1,2,4]triazole derivatives:

The uniqueness of 3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N4S

Molecular Weight

322.4 g/mol

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]-7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C18H18N4S/c1-14-6-5-7-15(12-14)13-23-18-20-19-17-21(10-11-22(17)18)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3

InChI Key

IBICVTMEWAOURZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C3N2CCN3C4=CC=CC=C4

Origin of Product

United States

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